molecular formula C8H13NO2 B3043520 (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 88330-32-9

(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3043520
CAS No.: 88330-32-9
M. Wt: 155.19 g/mol
InChI Key: JSYLGUSANAWARQ-JRTVQGFMSA-N
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Description

(1R,2S,3R,4S)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a unique bicyclic amino acid This compound is characterized by its rigid bicyclo[221]heptane framework, which imparts distinct stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene.

    Functional Group Introduction: Introduction of the amino and carboxylic acid groups can be achieved through a series of functional group transformations. For example, the amino group can be introduced via amination reactions, while the carboxylic acid group can be introduced through oxidation reactions.

    Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Safety Measures: Ensuring safe handling of reagents and intermediates, especially those that are hazardous.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the unique stereochemistry of the compound.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    Norbornane Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Bicyclo[2.2.1]heptane Amino Acids: Other amino acids with the same bicyclic framework but different stereochemistry.

Uniqueness

    Stereochemistry: The specific (1R,2S,3R,4S) configuration imparts unique properties that differentiate it from other similar compounds.

    Functional Groups: The presence of both amino and carboxylic acid groups in a rigid bicyclic structure is relatively rare and contributes to its distinct reactivity and applications.

Properties

IUPAC Name

(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLGUSANAWARQ-JRTVQGFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

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